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N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide
Overview
Description
N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, a carboxamide group, and a fluoro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the tetrahydrofuran derivative with an appropriate amine, such as 2-fluoro-5-methylaniline, in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone or an open-chain diacid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Lactones, diacids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)tetrahydrofuran-2-carboxamide
- N-(2-methylphenyl)tetrahydrofuran-2-carboxamide
- N-(2-chloro-5-methylphenyl)tetrahydrofuran-2-carboxamide
Uniqueness
N-(2-fluoro-5-methylphenyl)tetrahydrofuran-2-carboxamide is unique due to the specific combination of the fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the tetrahydrofuran ring also imparts distinct physicochemical properties, such as solubility and stability, compared to other similar compounds.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-4-5-9(13)10(7-8)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVFIXLYQUQTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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